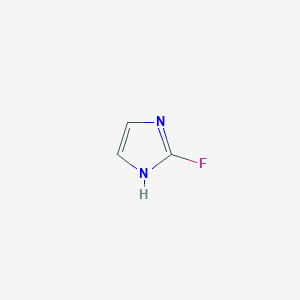

2-Fluoro-1H-imidazole

説明

Overview of Imidazole (B134444) Derivatives in Medicinal and Agrochemical Contexts

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a privileged scaffold in medicinal and agrochemical chemistry. ajrconline.orgjchemrev.com This is due to its unique electronic properties, ability to participate in hydrogen bonding, and its presence in key biological molecules like the amino acid histidine. ajrconline.orgresearchgate.net Imidazole derivatives exhibit a vast array of biological activities, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties. ajrconline.orgjchemrev.com Notable examples of imidazole-containing drugs include the antifungal agent clotrimazole (B1669251) and the antibacterial drug metronidazole. ajrconline.orgijsrtjournal.com The versatility of the imidazole core allows for extensive chemical modification to optimize potency and selectivity for various biological targets. ajrconline.org

Unique Position of 2-Fluoro-1H-imidazole within Fluoroazole Chemistry

Within the class of fluorinated azoles, this compound (C₃H₃FN₂) holds a distinctive position. nih.gov Its synthesis and reactivity present unique challenges and opportunities compared to other haloimidazoles. The fluorine atom at the 2-position significantly influences the electron distribution within the imidazole ring, affecting its acidity, basicity, and reactivity. researchgate.net Research has shown that 2-fluoroimidazoles exhibit a notable lability that differs from other haloimidazoles, suggesting their potential as affinity labels for inactivating enzymes and receptor sites. researchgate.net This unique reactivity profile, combined with the general benefits of fluorine incorporation, makes this compound a valuable building block and a subject of significant interest in the development of novel bioactive compounds. chemshuttle.com

Chemical and Physical Properties of this compound

The distinct characteristics of this compound are defined by its fundamental chemical and physical properties.

| Property | Value |

| Molecular Formula | C₃H₃FN₂ |

| Molecular Weight | 86.07 g/mol |

| CAS Number | 57212-34-7 |

| Appearance | White or colorless solid |

| Solubility | Highly soluble in water and other polar solvents |

The data in this table is compiled from various sources. nih.govnih.govchemsrc.com

Synthesis of this compound

The synthesis of this compound has been approached through various methods, with the Schiemann reaction being a prominent route. One established method involves the photochemical irradiation of the corresponding diazonium tetrafluoroborate. researchgate.net Another approach involves the diazotization of 2-amino-L-histidine derivatives in tetrafluoroboric acid, followed by hydrolysis and enzymatic deacylation to yield the desired 2-fluoroimidazole product. researchgate.net These synthetic strategies are crucial for accessing this key intermediate for further chemical exploration.

Applications in Research

The unique properties of this compound and its derivatives have led to their investigation in several key areas of chemical research.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. chemshuttle.com The presence of the fluorine atom can enhance the biological activity of the resulting compounds. smolecule.com For instance, derivatives of fluorinated imidazoles are being explored for their potential as enzyme inhibitors and as agents targeting specific cellular receptors. researchgate.netsmolecule.com The study of 2-fluoro-1-methyl-1H-imidazole, a closely related compound, has indicated potential antimicrobial, antifungal, and antiviral properties. ontosight.ai

Agrochemical Research

The structural motifs found in fluorinated imidazoles are also of interest in the development of new agrochemicals. chemshuttle.com The enhanced stability and biological activity conferred by the fluorine atom can lead to the creation of more effective and persistent pesticides and herbicides. smolecule.com The inherent antifungal and antibacterial properties associated with some imidazole derivatives make them promising candidates for crop protection. smolecule.com

Research Findings on Related Fluorinated Imidazole Compounds

While specific research on this compound is somewhat specialized, studies on closely related fluorinated imidazole derivatives provide valuable insights into the potential of this class of compounds.

1-[2-(Trifluoromethyl)phenyl]imidazole: This compound has been investigated as an inhibitor of neuronal nitric oxide synthase, suggesting potential applications in studies related to depression and anxiety. ossila.com

Methyl this compound-5-carboxylate: Research on this derivative points to its potential as an antibacterial and antifungal agent. It has also been evaluated for its ability to inhibit enzymes like lipases. smolecule.com

2-Fluoro-6-iodo-1H-benzo[d]imidazole: This benzimidazole (B57391) derivative is utilized as an intermediate in the synthesis of complex organic molecules and is studied for its biological activity against pathogens and cancer cells. evitachem.com

1-(2-fluoro-4-nitrophenyl)-1H-imidazole: This compound is being investigated for its enzyme inhibitory properties and as a probe in biological pathways. evitachem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFZAUNJFRYZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339888 | |

| Record name | 2-Fluoro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57212-34-7 | |

| Record name | 2-Fluoro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 1h Imidazole and Its Derivatives

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto an existing imidazole (B134444) scaffold. This can be achieved through several strategies, including electrophilic, nucleophilic, and photochemical methods.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for the direct C-H fluorination of electron-rich heterocyclic compounds. brynmawr.edu For imidazole derivatives, reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used. thieme-connect.combrynmawr.edu

The reaction typically targets the most electron-rich positions of the imidazole ring, often the C4 or C5 positions. thieme-connect.com Research has shown that the electron density of the imidazole ring is crucial for the success of fluorination with electrophilic agents like Selectfluor. thieme-connect.com For instance, imidazole derivatives with electron-rich groups are consumed completely in the reaction, whereas those with electron-deficient groups may not react as readily. thieme-connect.comthieme-connect.com

A study by Albertshofer et al. demonstrated a regioselective method for the electrophilic fluorination of rationally designed imidazole derivatives at the C5 and C4 positions. rsc.org This was achieved using NFSI as the fluorinating agent, promoted by an in situ deprotonation with lithium 2,2,6,6-tetramethylpiperidine (B32323) (LTMP). rsc.orgacs.org This strategy allows for the effective targeting of both the reactive C5 position and the more challenging C4 position. acs.org

Below is a table summarizing the electrophilic fluorination of various imidazole derivatives.

| Substrate | Fluorinating Agent | Base/Catalyst | Position Fluorinated | Yield (%) |

| 2-Chloro-1-(ethoxymethyl)-1H-imidazole | NFSI | n-BuLi | C5 | Moderate |

| N-substituted indoles | NFSI | - | - | Moderate to High |

| 2-Ethoxycarbonyl imidazole derivatives | Selectfluor | - | C4 or C5 | Moderate |

| Imidazole Polyamides | Selectfluor | - | C5 | Good |

This table is based on findings from multiple research articles demonstrating electrophilic fluorination strategies. thieme-connect.combrynmawr.eduacs.org

Nucleophilic Fluorination of Imidazole Derivatives

Nucleophilic fluorination provides an alternative route to fluorinated imidazoles, typically proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgacsgcipr.org This method requires an imidazole ring substituted with a suitable leaving group, such as a halogen (Cl, Br) or a trimethyltin (B158744) group, at the position to be fluorinated. rsc.org

The reaction involves treating the substituted imidazole with a nucleophilic fluoride (B91410) source. ucla.edu Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). acsgcipr.orgrsc.org The reaction is often carried out in polar aprotic solvents which enhance the nucleophilicity of the fluoride ion. acsgcipr.org For the SNAr reaction to be successful, the imidazole ring is often activated by electron-withdrawing groups. nih.gov

Key aspects of this methodology include:

Leaving Group: A good leaving group (e.g., halide) is essential for the substitution to occur. rsc.org

Fluoride Source: Anhydrous fluoride salts or tetra-alkyl ammonium (B1175870) salts are typically used. acsgcipr.org

Reaction Conditions: Polar aprotic solvents are preferred, and phase-transfer catalysts can sometimes be employed to improve the solubility and reactivity of the fluoride salt. acsgcipr.org

While a powerful method for aryl fluorides, the SNAr approach for imidazoles can be challenging due to the electron-rich nature of the ring, often requiring harsh reaction conditions or specific activating groups. rsc.org

Photochemical Fluorination Routes

Photochemical methods represent another strategy for synthesizing fluoroimidazoles. A classical approach, reported by Kirk and Cohen, involves the photochemical decomposition of imidazolediazonium salts, which is analogous to the Balz-Schiemann reaction. thieme-connect.comthieme-connect.com This method was a key technique for preparing fluoroimidazoles for many years. thieme-connect.com

More recent photochemical applications have focused on the introduction of fluoroalkyl groups, such as the trifluoromethyl (CF3) group, onto the imidazole ring. acs.orgacs.org These reactions often utilize a trifluoromethyl source, such as trifluoroiodomethane (CF3I), and are initiated by UV light. The process typically involves the photochemical generation of trifluoromethyl radicals, which then attack the imidazole ring. This method has been applied to various biologically significant imidazoles. acs.org

Building Block Synthesis via Fluorinated Precursors

An alternative to direct fluorination is the construction of the imidazole ring from smaller, already fluorinated building blocks. This approach offers the advantage of installing the fluorine atom at a specific position with high regioselectivity.

Utilization of Fluoroaryl Nitriles or Ketones

Fluorinated imidazoles can be synthesized by building the heterocyclic ring using precursors that already contain fluorine atoms. Fluoroaryl nitriles and ketones are versatile starting materials for this purpose.

For example, 1,4,5-trisubstituted imidazoles containing a trifluoromethyl group have been synthesized using the Van Leusen method. nih.gov This reaction involves the coupling of an N-aryltrifluoroacetimidoyl chloride (derived from a fluorinated nitrile) with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov Similarly, base-mediated deaminative coupling of benzylamines with nitriles can be adapted to produce fluorinated imidazoles by using fluorinated starting materials. rsc.org

Fluorinated ketones are also valuable precursors. The synthesis of α-fluoroketones can be achieved through the direct fluorination of ketones using reagents like Selectfluor. sapub.orgorganic-chemistry.org These α-fluoroketones can then participate in classical imidazole syntheses, such as the Radziszewski synthesis, by reacting with an aldehyde, ammonia, and a nitrogen source to form the imidazole ring.

Multicomponent Reactions for Fluorinated Heterocycles

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing structural features from all components, are highly efficient for synthesizing complex heterocyclic structures like imidazoles. rsc.orgnih.gov

This strategy can be adapted to produce fluorinated imidazoles by incorporating a fluorinated building block as one of the components. researchgate.net For instance, a fluorinated aldehyde or a fluorinated 1,2-diketone could be used in a three- or four-component reaction with other reactants like an amine and an ammonium salt to construct a fluorinated imidazole derivative in one pot. rsc.org

Thiol-Ene/Yne Click Chemistry for Fluoroalkyl-Functionalized Imidazoles

Thiol-ene and thiol-yne "click" chemistry has emerged as a highly efficient and versatile method for the synthesis of fluoroalkyl-functionalized imidazoles. osti.govnih.gov This approach is characterized by its high efficiency, simple execution, lack of side products, and rapid progression to high yields. nih.gov The reaction is often initiated by UV light, which allows for excellent spatial and temporal control. nih.gov

In a notable application, researchers systematically investigated the reaction of a fluorinated thiol with a variety of –ene- and –yne-bearing imidazole and imidazolium (B1220033) substrates. osti.gov This UV-initiated click chemistry process achieved quantitative conversion and allowed for relatively straightforward purification of the products. osti.gov This methodology was successfully employed to synthesize seven new cation-fluorinated ionic liquids with isolated yields ranging from 74% to over 99%. osti.gov The study highlights a robust pathway toward omniphobic (both hydrophobic and oleophobic) ionic liquids, with potential applications in fields like aerospace. osti.gov The radical-mediated thiol-yne reaction is particularly advantageous as it offers increased functionality compared to the thiol-ene process. rsc.org

| Methodology | Initiation | Key Features | Products | Yields | Source |

|---|---|---|---|---|---|

| Thiol-Ene/Yne Click Chemistry | UV-Initiated | Quantitative conversion, ease of purification | Fluoroalkyl-functional imidazoles and imidazolium-based ionic liquids | 74% to >99% | osti.gov |

Regioselective Synthesis of 2-Fluoro-1H-imidazole Analogs

Achieving regioselectivity—the control of which position on the imidazole ring is fluorinated—is a significant challenge in the synthesis of fluorinated imidazole analogs. Direct fluorination methods have been developed to address this, offering pathways to specifically substituted products.

One successful strategy involves the use of Selectfluor® (F-TEDA-BF4) as an electrophilic fluorinating agent, which enables the facile fluorination of imidazole derivatives at the 4- or 5-position in a single step. semanticscholar.org

A more detailed approach for achieving high regioselectivity focuses on the direct functionalization of rationally designed imidazole derivatives. acs.org In one study, 2-chloro-1-(ethoxymethyl)-1H-imidazole was used as a model substrate. acs.org The chlorine atom at the C2 position acts as an electron-deficient protecting group, facilitating direct fluorination at the C5 position. acs.org Initial attempts to fluorinate the substrate at ambient temperatures were unsuccessful. acs.org However, by treating the starting material with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at -78 °C, followed by the addition of N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source, the desired 5-fluoro product was obtained in moderate yields. acs.org The use of lithium 2,2,6,6-tetramethylpiperidide (LTMP) as the base proved particularly effective for this transformation, enabling the efficient synthesis of a diverse set of complex, polysubstituted fluorinated imidazole derivatives. acs.org

| Fluorinating Agent | Base | Position(s) Fluorinated | Key Conditions | Source |

|---|---|---|---|---|

| Selectfluor® | Not specified | 4- or 5-position | One-step reaction | semanticscholar.org |

| N-fluorobenzenesulfonimide (NFSI) | n-BuLi, LDA, or LTMP | 5-position | Low temperature (-78 °C) | acs.org |

Novel Synthetic Adaptations and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of imidazole derivatives. nih.govjipbs.com These approaches aim to reduce the use of hazardous and toxic substances, minimize waste, and utilize renewable resources. jipbs.com

One innovative approach reports a simple, one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a natural, biodegradable, and inexpensive biocatalyst. jipbs.com This method involves a three-component condensation reaction and offers benefits such as short reaction times, easy work-up procedures, and good yields. jipbs.com

Another eco-friendly strategy involves using an aqueous medium for the synthesis of imidazole-based hybrids. nih.govnih.gov This method focuses on the formation of a carbon-carbon bond by reacting nitroimidazoles with carbon nucleophiles in water, avoiding the use of volatile organic solvents. nih.govnih.gov Such aqueous approaches are highly desirable as they significantly reduce the environmental impact of the synthetic process. nih.gov These developments signify a shift towards more sustainable practices in the synthesis of valuable imidazole pharmacophores.

Reactivity and Reaction Mechanisms of 2 Fluoro 1h Imidazole

General Reactivity Profile of Fluoroimidazoles

The presence of a fluorine atom on the imidazole (B134444) ring significantly alters its electronic properties and, consequently, its chemical reactivity. Imidazole itself is an aromatic heterocycle with both acidic (at N-1) and basic (at N-3) properties, and it typically undergoes electrophilic aromatic substitution. However, the introduction of a fluorine atom, a highly electronegative element, imparts a strong inductive electron-withdrawing effect.

In 2-Fluoro-1H-imidazole, the fluorine at the C-2 position deactivates the imidazole ring towards electrophilic attack. The carbon atom bonded to the fluorine (C-2) becomes highly electron-deficient, making it a prime target for nucleophilic attack. This fundamentally shifts the characteristic reactivity of the imidazole core from participating in electrophilic substitutions to undergoing nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com The electron-poor nature of the fluorinated ring makes the addition of a nucleophile the favored mechanistic pathway, a reversal of the typical reactivity seen in many aromatic systems. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom at the C-2 position of this compound serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is characteristic of aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups. nih.govyoutube.com

The mechanism for SNAr reactions is generally a two-step addition-elimination process:

Nucleophilic Addition: A nucleophile attacks the electron-deficient C-2 carbon, breaking the aromaticity of the imidazole ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.comyoutube.com

Elimination: The aromaticity is restored as the leaving group (the fluoride (B91410) ion) is expelled from the tetrahedral intermediate. youtube.com

| Step | Description | Key Feature |

| 1. Addition | The nucleophile attacks the C-2 carbon, forming a Meisenheimer-like intermediate. | This is the rate-determining step. |

| 2. Elimination | The fluoride ion is expelled, and the aromaticity of the ring is restored. | This step is typically fast. |

Influence of Fluorine on Ring Stability and Tautomerism

The aromaticity of the 1H-imidazole tautomer makes it significantly more stable than its non-aromatic 2H- or 4H- counterparts. The introduction of a highly electronegative fluorine atom can influence this thermodynamic balance. Theoretical studies on related fluoro-substituted azoles have shown that fluorine substitution can, in some cases, reverse the relative stability of tautomers. researchgate.net For instance, calculations have suggested that for 1-fluoro-1H-imidazole, the non-aromatic 2H-tautomer may become energetically favored. researchgate.net

In the case of this compound, the fluorine atom's strong electron-withdrawing effect decreases the electron density of the entire aromatic system. This destabilizes the positively charged character of the ring that develops during protonation, thereby reducing the basicity (pKa) of the N-3 nitrogen compared to unsubstituted imidazole. The C-F bond is strong, contributing to the molecule's thermal stability, but the electronic perturbation impacts the delicate balance of aromaticity and tautomeric equilibrium. The precise energetic landscape of the this compound tautomers depends on a balance between the stabilizing force of aromaticity and the destabilizing electronic effects of the fluorine substituent.

Photoisomerization Dynamics and Mechanistic Studies

Direct photoisomerization studies on the parent this compound are not widely available in the literature. Research in this area has predominantly focused on more complex derivatives where the fluoroimidazole moiety is part of a larger photosensitive system.

For example, studies have been conducted on 2-[(E)-(4-fluorophenyl)diazenyl]-1H-imidazole, a molecule containing an azo group linking the fluoro-substituted phenyl ring and the imidazole ring. In this derivative, photoisomerization involves the trans-cis isomerization around the N=N double bond of the azo group, a process that can be triggered by UV-visible light. The imidazole part of the molecule influences the electronic properties and the energy barrier of the isomerization process. Such systems are investigated for their potential applications in nonlinear optics and as molecular switches. However, this reactivity is characteristic of the appended azo group and is not an intrinsic photoisomerization of the this compound ring itself.

Chemical Transformations for Derivatization

Annulation, the process of building a new ring onto an existing one, is a key strategy for creating fused heterocyclic systems. While there are no widely reported annulation reactions that start directly from this compound, its reactivity profile allows for multi-step pathways to achieve this.

A plausible and synthetically useful strategy would leverage the susceptibility of the C-2 position to nucleophilic attack. A bifunctional nucleophile can be used to first displace the fluoride ion, introducing a side chain that can subsequently react with another part of the imidazole ring to form a new, fused ring.

Hypothetical Annulation Pathway:

Nucleophilic Substitution: this compound is treated with a nucleophile containing a second reactive group (e.g., an amino alcohol like ethanolamine). The nucleophile's amino group would attack the C-2 position, displacing the fluoride and forming 2-(2-hydroxyethylamino)-1H-imidazole.

Intramolecular Cyclization: The newly introduced side chain can then be induced to cyclize. For example, activation of the hydroxyl group followed by intramolecular attack by one of the ring nitrogens would lead to the formation of a fused, six-membered ring, resulting in a derivative of the imidazo[2,1-b] nih.govorganic-chemistry.orgoxazine system.

This two-step approach, combining nucleophilic aromatic substitution with a subsequent cyclization, is a versatile method for accessing fused imidazole derivatives starting from this compound. organic-chemistry.orgmdpi.com

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. In the context of imidazoles, these reactions can proceed through various mechanisms, including [3+2] and Diels-Alder type cycloadditions. While specific research detailing the participation of this compound in cycloaddition reactions is not extensively documented, the general reactivity of the imidazole nucleus provides a basis for understanding its potential behavior.

The imidazole ring itself is generally electron-rich and can participate in cycloaddition reactions, although its aromaticity can sometimes render it less reactive than non-aromatic counterparts. The presence of a highly electronegative fluorine atom at the C2 position in this compound is expected to decrease the electron density of the imidazole ring, potentially influencing its role as a diene or dienophile in Diels-Alder reactions, or as a component in 1,3-dipolar cycloadditions.

For instance, theoretical studies on the Diels-Alder reactions of monocyclic imidazoles have shown that the introduction of substituents can significantly impact the energy barriers of the reaction. While not specific to the 2-fluoro derivative, these studies suggest that the electronic nature of the substituent is a critical factor in determining the feasibility and outcome of such cycloadditions. It is plausible that the electron-withdrawing nature of the fluorine atom in this compound could enhance its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions.

Furthermore, derivatives such as imidazole N-oxides are known to undergo 1,3-dipolar cycloaddition reactions. Although no direct examples involving this compound N-oxide are readily available, the established reactivity of related imidazole N-oxides suggests a potential pathway for the functionalization of the this compound scaffold through cycloaddition chemistry.

Table 1: Mentioned Compounds in Cycloaddition Reactions

| Compound Name | Role in Reaction |

|---|---|

| This compound | Potential reactant |

Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For heteroaromatic compounds like this compound, these reactions offer a direct route to a wide array of substituted derivatives. The C-F bond at the 2-position, while strong, can potentially be activated under specific catalytic conditions, or the C-H bonds at other positions can be functionalized.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide or triflate, is a widely used method for the synthesis of biaryl and substituted heterocyclic compounds. Research has demonstrated the successful Suzuki-Miyaura coupling of unprotected haloimidazoles with various aryl- and heteroarylboronic acids. researchgate.netresearchgate.net While specific examples utilizing this compound are not explicitly detailed in these studies, the general protocol has been successfully applied to other haloimidazoles, such as 2-bromo-1H-imidazole and 2-chloro-1H-imidazole.

The typical reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, and a base in a suitable solvent system. The reactivity of the C-X bond (where X is a halogen) in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl >> F. The C-F bond is the strongest carbon-halogen bond, making its activation more challenging. However, advancements in catalyst design, particularly the development of specialized ligands, have enabled the coupling of aryl fluorides. Therefore, it is conceivable that with the appropriate catalytic system, this compound could undergo Suzuki-Miyaura coupling.

Other Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings such as the Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are powerful methods for the functionalization of halo-heterocycles.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide. It is known for its tolerance of a wide range of functional groups. While direct examples with this compound are scarce, the principles of Stille coupling suggest its potential applicability for the introduction of various substituents at the 2-position, provided a suitable organostannane and palladium catalyst are employed.

Heck Coupling: The Heck reaction couples an organic halide with an alkene. This reaction could potentially be used to introduce alkenyl substituents at the 2-position of the imidazole ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It offers a direct route to alkynyl-substituted imidazoles, which are valuable synthetic intermediates.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. It could be envisioned as a route to 2-amino-1H-imidazole derivatives from this compound.

The successful application of these coupling reactions to this compound would likely depend on overcoming the challenge of C-F bond activation. Research into defluorinative coupling reactions, where a C-F bond is cleaved and a new bond is formed, is an active area of investigation and may provide future pathways for the functionalization of this compound.

Table 2: Mentioned Compounds in Coupling Reactions

| Compound Name | Role in Reaction |

|---|---|

| This compound | Potential substrate |

| 2-Bromo-1H-imidazole | Substrate in Suzuki-Miyaura coupling |

| 2-Chloro-1H-imidazole | Substrate in Suzuki-Miyaura coupling |

| Arylboronic acids | Coupling partner in Suzuki-Miyaura reactions |

| Organotin reagents | Coupling partner in Stille reactions |

| Alkenes | Coupling partner in Heck reactions |

| Terminal alkynes | Coupling partner in Sonogashira reactions |

Computational and Spectroscopic Characterization

Advanced Spectroscopic Analysis

Spectroscopic methods offer direct insight into the molecular structure and bonding of 2-Fluoro-1H-imidazole. Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of magnetically active nuclei, while Infrared (IR) spectroscopy identifies functional groups through their vibrational modes, and Mass Spectrometry (MS) provides information on the molecule's mass and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the imidazole (B134444) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fluorine atom. Studies on related fluorinated imidazoles have shown that proton chemical shifts are deshielded upon protonation of the imidazole ring rsc.org.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton. The carbon atom directly bonded to the fluorine (C2) is expected to show a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbon atoms in the ring (C4 and C5) would also be affected, albeit to a lesser extent. The prediction of ¹³C NMR chemical shifts can be achieved with high accuracy using computational methods like Density Functional Theory (DFT) calculations nih.govrsc.org.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a powerful tool for its characterization. The fluorine-19 nucleus is highly sensitive to its electronic environment, resulting in a wide range of chemical shifts. The chemical shift of the fluorine atom in this compound would be indicative of the electronic properties of the imidazole ring. Computational prediction of ¹⁹F NMR chemical shifts has become a reliable method to assist in the structural elucidation of fluorinated organic molecules nih.govchemrxiv.orgresearchgate.netnih.gov. For instance, studies on 2-fluoro-histidine and 2-fluoro-imidazoles have shown a downfield shift in the ¹⁹F signal upon acid titration rsc.org.

A summary of predicted NMR characteristics is presented in the table below.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants | Notes |

| ¹H | Ring protons expected to be deshielded due to fluorine's electronegativity. | J-coupling between ring protons. | Chemical shifts are sensitive to solvent and pH. |

| ¹³C | C2 carbon significantly downfield shifted. | Large ¹JCF coupling constant expected for C2. | Other ring carbons will also show smaller C-F couplings. |

| ¹⁹F | Chemical shift will be characteristic of a fluorine atom attached to an aromatic heterocyclic ring. | Coupling to ring protons (JHF). | Highly sensitive to the electronic environment. |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrational modes of its functional groups. While a specific experimental spectrum for this compound is not detailed in the available literature, the expected frequencies can be inferred from the spectra of imidazole and other halogenated imidazoles.

Key expected vibrational modes include:

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring are expected to appear in the 1400-1650 cm⁻¹ range.

C-F stretching: A strong absorption band, characteristic of the carbon-fluorine bond, is anticipated in the 1000-1300 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretching | 3200-3500 | Medium to Strong, Broad |

| C-H (aromatic) | Stretching | 3000-3100 | Medium |

| C=N / C=C | Ring Stretching | 1400-1650 | Medium to Strong |

| C-F | Stretching | 1000-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides valuable information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of imidazole derivatives under EI conditions often involves the cleavage of the imidazole ring. For fluorinated compounds, the loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20) are common fragmentation pathways whitman.edu. The mass spectrum of imidazole itself shows fragmentation leading to the loss of HCN researchgate.net. Therefore, the fragmentation of this compound is expected to involve these characteristic losses, providing clues to its structure.

The following table details the significant peaks observed in the mass spectrum of this compound.

| m/z | Ion | Possible Fragmentation Pathway |

| 86 | [C₃H₃FN₂]⁺ | Molecular Ion |

| 67 | [C₃H₂N₂]⁺ | Loss of HF |

| 59 | [C₂H₂FN]⁺ | Fragmentation of the imidazole ring |

Quantum Chemical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in complementing experimental data and providing a deeper understanding of the structural and electronic properties of molecules.

Density Functional Theory (DFT) Studies for Structural and Electronic Properties

DFT calculations are widely used to predict the optimized geometry, vibrational frequencies, and electronic properties of organic molecules with high accuracy mdpi.comnih.gov. For this compound, DFT calculations could provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Furthermore, these calculations can predict the charge distribution within the molecule, highlighting the effects of the electronegative fluorine atom on the imidazole ring. Such studies on similar imidazole derivatives have been successfully employed to understand their structural characteristics researchgate.net.

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity irjweb.comnih.gov. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species irjweb.comnih.gov.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP analysis is expected to show the most negative potential concentrated around the highly electronegative fluorine atom and the nitrogen atoms of the imidazole ring. These regions represent the sites of Lewis basicity. Conversely, the hydrogen atoms attached to the ring carbons and the nitrogen would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. This charge distribution is crucial in understanding how the molecule interacts with other polar molecules and biological receptors. For instance, studies on complex fluorinated imidazole derivatives have similarly identified the nitrogen atoms of the imidazole ring as centers of positive potential, guiding their interaction with target proteins researchgate.net.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, going beyond the classical Lewis structure by considering hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These "donor-acceptor" interactions stabilize the molecule, and their stabilization energy (E(2)) can be quantified using second-order perturbation theory.

In this compound, significant hyperconjugative interactions are anticipated. The lone pairs on the nitrogen and fluorine atoms can act as donors, delocalizing electron density into the antibonding π* orbitals of the imidazole ring. This delocalization contributes to the aromatic stability of the molecule. NBO analysis on related heterocyclic compounds has revealed strong donor-acceptor interactions that result in significant stabilization energies researchgate.net. A theoretical NBO analysis of this compound would likely reveal key interactions that define its electronic structure and stability.

Below is an interactive table representing hypothetical, yet plausible, NBO analysis findings for this compound, based on typical values for such interactions in fluorinated heterocyclic compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N1 | π(C2-N3) | ~25-35 | Lone Pair → π |

| LP(1) N3 | π(C4-C5) | ~20-30 | Lone Pair → π |

| LP(2) F | σ(C2-N1) | ~5-10 | Lone Pair → σ |

| π(C4-C5) | π(N1-C2) | ~15-25 | π → π |

Note: E(2) values are illustrative and represent the stabilization energy associated with the electron delocalization between the donor and acceptor orbitals.

Computational Analysis of Reaction Pathways and Regioselectivity

Computational studies are essential for predicting the reactivity and reaction mechanisms of molecules. For this compound, research indicates a notable reaction pathway is its thermal oligomerization to form a cyclic trimer acs.orgresearchgate.net. This reaction suggests a degree of instability or high reactivity under certain conditions, a characteristic that may be exploited for the synthesis of more complex molecules researchgate.netacs.org.

Furthermore, computational tools are widely used to predict the site- and regioselectivity of chemical reactions rsc.org. In the context of imidazoles, studies have focused on the regioselective electrophilic fluorination of the imidazole ring. While the C2 position is already occupied by fluorine in this compound, computational models can predict the likelihood of further substitution at the C4 or C5 positions by analyzing the activation energies of the potential reaction pathways acs.org. Such analyses are critical for the rational design of synthetic routes to poly-fluorinated imidazole derivatives.

X-ray Crystallography for Solid-State Structure Elucidation

While a specific crystal structure determination for the parent compound this compound is not prominently available in the surveyed literature, the technique has been widely applied to numerous imidazole derivatives elsevierpure.com. A crystallographic analysis of this compound would provide invaluable data on the effects of the fluorine substituent on the geometry of the imidazole ring. For illustrative purposes, the table below shows typical crystallographic data that would be obtained from such an analysis, using data from a related simple imidazole compound as a template.

| Parameter | Value |

| Chemical Formula | C₃H₃FN₂ |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The crystallographic data presented are hypothetical and serve to illustrate the type of information obtained from an X-ray diffraction study.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), this analysis generates a unique "fingerprint" for each type of intermolecular contact, allowing for the deconvolution of the crystal packing into contributions from various interactions.

The following interactive table provides a representative summary of the percentage contributions of the most significant intermolecular contacts that might be expected for this compound, based on analyses of similar fluorinated organic molecules.

| Intermolecular Contact | Contribution (%) |

| H···H | ~30-40% |

| F···H / H···F | ~20-30% |

| C···H / H···C | ~10-15% |

| N···H / H···N | ~5-10% |

| F···F | ~3-7% |

| C···C | ~2-5% |

Note: These percentages are illustrative and represent a plausible distribution of intermolecular contacts for a fluorinated heterocyclic crystal.

Applications in Medicinal Chemistry and Biological Systems

General Biological Activity of Imidazole (B134444) Derivatives

Imidazole derivatives are a class of heterocyclic compounds that exhibit a vast spectrum of biological activities, making them privileged structures in drug discovery. Their unique five-membered ring structure, containing two nitrogen atoms, allows for various interactions with biological targets. The imidazole ring can act as a hydrogen bond donor and acceptor, and it can coordinate with metal ions, which is crucial for many enzymatic reactions.

The broad pharmacological profile of imidazole-containing compounds includes antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This versatility has led to the development of numerous clinically used drugs. The polarity and ionizable nature of the imidazole moiety can also improve the pharmacokinetic properties of drug candidates, enhancing their solubility and bioavailability.

Antimicrobial and Antifungal Potential

The search for new antimicrobial and antifungal agents is driven by the rise of resistant pathogens. Imidazole derivatives have long been a source of effective therapeutics in this area, and fluoro-substituted analogs are of particular interest.

Research has shown that fluoro-substituted benzimidazole (B57391) derivatives possess significant antibacterial and antifungal properties. acgpubs.org For instance, a study on 2-(fluorophenyl)-benzimidazoles demonstrated good activity against various bacterial and fungal strains. acgpubs.org Specifically, compounds with a fluorine atom at the meta-position of the phenyl ring showed high activity against Gram-negative bacteria, while 2-(m-fluorophenyl)-benzimidazole derivatives were effective against Bacillus subtilis. acgpubs.org The presence of a fluorine atom on the phenyl side chain of the benzimidazole scaffold was found to be a key contributor to the enhanced antimicrobial effects compared to unsubstituted parent compounds. acgpubs.org

Similarly, the synthesis of fluoro-benzothiazolo imidazole derivatives has yielded compounds with notable anti-fungal activity. researchgate.net Structure-activity relationship studies have indicated that the presence of halogen substituents, such as fluorine, on the phenyl ring attached to the 2-position of the imidazole core plays a crucial role in the antimicrobial efficacy. sphinxsai.com Some of these compounds have shown better antibacterial activity than those with other substituents. sphinxsai.com

| Compound Class | Organism(s) | Activity | Reference(s) |

| 2-(m-fluorophenyl)-benzimidazoles | Bacillus subtilis | Good antibacterial activity (MIC: 7.81 µg/mL) | acgpubs.org |

| 2-(m-fluorophenyl)-benzimidazole | Gram-negative bacteria | High antibacterial activity (MIC: 31.25 µg/mL) | acgpubs.org |

| Fluoro-benzothiazolo imidazoles | Fungi | Anti-fungal activity observed | researchgate.net |

| 2-(halophenyl)-imidazoles | Bacteria and Fungi | Enhanced antimicrobial activity | sphinxsai.com |

Antiviral Properties

The imidazole scaffold is a key component in a number of compounds investigated for their antiviral activities against a range of viruses, including influenza, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). Imidazole derivatives can interfere with various stages of the viral life cycle, from entry into the host cell to replication.

For example, certain 2-phenylbenzimidazole (B57529) analogs have been screened for activity against a panel of RNA and DNA viruses, showing promising inhibitory effects. nih.gov While specific studies focusing solely on 2-Fluoro-1H-imidazole are limited, the broader class of imidazole derivatives, including those with halogen substitutions, continues to be a focus of antiviral drug discovery. nih.govnih.gov Research into heteroannulated 1,2,3-triazole glycosides incorporating a benzimidazole core has identified compounds with high antiviral activity against influenza A viruses, targeting the neuraminidase enzyme. nih.gov

Anticancer and Antineoplastic Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and imidazole derivatives, particularly those with fluorine substitutions, have emerged as promising candidates. Fluorine's high electronegativity and small size can enhance binding affinity to target proteins and improve metabolic stability.

A series of 2-(fluorophenyl)-1H-benzimidazole derivatives demonstrated significant in vitro antiproliferative activity against various human cancer cell lines. acgpubs.orgresearchgate.net The study highlighted that compounds with ortho- and para-fluoro substitutions on the phenyl ring were generally more active than their meta-fluoro counterparts, indicating the importance of the fluorine atom's position. acgpubs.org These derivatives were also found to be selective, showing less toxicity to normal human cells compared to the standard drug methotrexate. acgpubs.org

Furthermore, imidazole-based compounds have been designed as inhibitors of key signaling proteins in cancer progression. For instance, derivatives with a 4-fluorophenyl ring have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Other imidazole derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and B-Raf kinase, both of which are crucial in tumor angiogenesis and cell proliferation. nih.gov

| Compound Class | Cancer Cell Line(s) | Target(s) | Notable Finding(s) | Reference(s) |

| 2-(fluorophenyl)-1H-benzimidazoles | Various | Not specified | ortho- and para- fluoro substitutions showed higher activity. | acgpubs.org |

| Imidazole derivatives with 4-fluorophenyl ring | MDA-MB-231, T47D, MCF-7, A549, HT-29 | EGFR | Potent enzymatic inhibition (IC50 in nM range). | nih.gov |

| Imidazole derivatives | MCF-7, HepG2, HCT-116 | VEGFR-2, B-Raf kinase | Good inhibitory activity compared to erlotinib. | nih.gov |

Enzyme Inhibition and Receptor Modulation

The ability of 2-fluoro-imidazole analogs to act as enzyme inhibitors and receptor modulators is a key aspect of their therapeutic potential. The strategic placement of a fluorine atom can alter the electronic properties of the imidazole ring, leading to enhanced interactions with the active sites of enzymes or the binding pockets of receptors.

One significant example is the mechanism-based inactivation of human cytochrome P450 2D6 (CYP2D6) by 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine. This compound acts as a potent inactivator of the enzyme, which is involved in the metabolism of many drugs. nih.gov

In the field of neuroscience, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor. nih.govacs.org These compounds enhance the effect of the neurotransmitter GABA, suggesting their potential for treating various neurological dysfunctions. The fluorination at the 4-position of the phenyl ring was found to improve metabolic stability without negatively impacting the molecule's interaction with the receptor. acs.org

Additionally, the 2-imidazole ring has been investigated as a substitute for typical electrophilic groups in prolyl oligopeptidase (PREP) inhibitors, resulting in highly potent compounds. acs.org This highlights the versatility of the imidazole scaffold in designing specific enzyme inhibitors.

Modulation of Biological Pathways

By inhibiting specific enzymes or modulating receptors, 2-fluoro-imidazole derivatives can effectively modulate critical biological pathways implicated in disease. This targeted approach is a hallmark of modern drug design.

The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by fluoro-imidazole analogs directly impacts signaling pathways that control cell growth, proliferation, and angiogenesis. nih.govnih.gov By blocking the ATP binding domain of EGFR, for example, these compounds can halt the downstream signaling cascade that drives tumor growth in many cancers. nih.gov The anticancer activity of certain imidazole derivatives is also linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, fundamental pathways that are often dysregulated in cancer cells. nih.gov

In the central nervous system, the modulation of GABA-A receptors by 2-(4-fluorophenyl)-1H-benzo[d]imidazoles influences neuronal inhibition pathways. nih.govacs.org Enhancing GABAergic signaling can have therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders. The development of molecules that can selectively modulate these pathways offers the promise of more effective and targeted treatments.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For 2-fluoro-imidazole analogs, SAR studies often focus on the position and number of fluorine substitutions, as well as modifications to other parts of the molecule.

In the context of anticancer activity, SAR studies of 2-(fluorophenyl)-benzimidazoles revealed that the position of the fluorine atom on the phenyl ring is critical. acgpubs.org Compounds with fluorine at the ortho- or para-positions were found to be more potent than those with a meta-substitution, suggesting that electronic and steric effects at these positions are important for biological activity. acgpubs.org

For antimicrobial agents, the presence of a fluorine atom on a phenyl side chain attached to a benzimidazole core was shown to be beneficial for both antibacterial and antifungal properties. acgpubs.org Further SAR analysis indicated that additional substitutions on the benzimidazole ring, such as a methyl group at position 5, could enhance antifungal activity against specific strains like C. parapsilosis. acgpubs.org In another study, it was noted that halogen substituents, including fluorine, on the phenyl ring at the 2-position of the imidazole generally resulted in better antimicrobial activity. sphinxsai.com

These SAR insights are invaluable for the rational design of new 2-fluoro-imidazole derivatives with improved therapeutic profiles.

Computational Drug Design and Molecular Docking Studies

Computational methods are integral to modern drug discovery, accelerating the identification and optimization of new therapeutic agents. jddhs.com Techniques like molecular docking, molecular dynamics simulations, and pharmacophore modeling allow researchers to predict how a molecule will interact with a biological target, such as a protein or enzyme, on a molecular level. jddhs.com

While specific docking studies focusing solely on the parent compound this compound are not extensively detailed in the literature, the broader imidazole scaffold is a frequent subject of such computational analysis. mdpi.comdaneshyari.com Molecular docking studies on various imidazole derivatives have been used to predict their binding modes and affinities for protein targets, providing insights into their potential as inhibitors. mdpi.comresearchgate.netarabjchem.orgnih.govnih.gov For instance, docking studies have been employed to investigate imidazole derivatives as potential inhibitors of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase and carbonic anhydrase IX. daneshyari.comnih.gov

These computational approaches help in understanding drug-receptor interactions and predicting the binding orientation of small molecule candidates to their protein targets. daneshyari.comarabjchem.org The unique electronic properties conferred by the fluorine atom in this compound make it an interesting candidate for theoretical studies, as fluorine can modulate binding affinities and conformational preferences. researchgate.netpharmacyjournal.orgnih.gov The imidazole ring itself is recognized for its ability to bind with numerous enzymes and receptors through various weak interactions. researchgate.net Computational tools are used to analyze these interactions and predict the reactive nature of such compounds. researchgate.net

Pharmacokinetic and Pharmacodynamic Considerations

The introduction of fluorine into a molecule is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties. nih.gov Fluorine's high electronegativity and small atomic size can profoundly influence a drug's metabolic stability, bioavailability, and lipophilicity. researchgate.netnih.gov

A primary reason for incorporating fluorine into drug candidates is to improve their metabolic stability. researchgate.netpharmacyjournal.org The carbon-fluorine (C-F) bond is exceptionally strong, which can hinder metabolic processes, particularly oxidation by cytochrome P450 enzymes. researchgate.netnih.gov This "metabolic shielding" can prevent the formation of unwanted metabolites and prolong the drug's duration of action. pharmacyjournal.org

Studies on fluorinated derivatives of imidazole-containing structures have demonstrated this principle. For example, a study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives found them to be less susceptible to metabolic degradation, with a significant percentage of the parent compound remaining unchanged after incubation with human liver microsomes. nih.govacs.org The strategic placement of fluorine can block sites on a molecule that are otherwise vulnerable to metabolic attack. nih.gov However, the effect is context-dependent. A study comparing fluorinated 2-nitroimidazoles to their non-fluorinated counterparts found that the biological half-lives of the fluorinated compounds were shorter in peripheral nervous tissues, indicating that fluorination does not universally lead to increased stability in all tissues or systems. nih.gov Despite the strength of the C-F bond, the departure of fluoride (B91410) from metabolic intermediates can occur, influencing the metabolic fate of the compound. nih.gov

| Compound Class | Key Finding | Reference |

|---|---|---|

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | Showed enhanced metabolic stability; 89.13% of parent compound remained after incubation. | nih.govacs.org |

| Fluorinated 2-nitroimidazoles (e.g., KU-2285) | Exhibited shorter biological half-lives in peripheral nervous tissues compared to non-fluorinated analogues. | nih.gov |

The lipophilicity of a compound is often expressed as its LogP value (the logarithm of its partition coefficient between octanol (B41247) and water). A higher LogP indicates greater lipophilicity. For this compound, the calculated LogP value is approximately 0.5 to 0.67. chemsrc.comnih.gov This property is crucial for predicting how the molecule will behave in a biological system. For instance, a comparative study showed that fluorinated 2-nitroimidazole (B3424786) compounds had higher lipophilicity than their non-fluorinated analogue, etanidazole. nih.gov This increased lipophilicity is a key factor considered by medicinal chemists when designing drugs intended to cross cellular barriers. nih.govacs.org

| Compound | Property | Value | Reference |

|---|---|---|---|

| This compound | Molecular Weight | 86.07 g/mol | nih.gov |

| This compound | LogP | 0.5 - 0.67 | chemsrc.comnih.gov |

| This compound hydrochloride | Molecular Weight | 122.53 g/mol | nih.gov |

| This compound hydrochloride | LogP | 1.35080 | chemsrc.com |

Potential as Affinity Labels and Enzyme Inactivators

The unique reactivity of the C-F bond under certain biological conditions gives fluorinated compounds potential as affinity labels and enzyme inactivators. nih.gov Affinity labels are molecules that covalently bind to a specific site on a protein, allowing for the identification and characterization of that site. Covalent enzyme inhibitors, or inactivators, form a permanent bond with an enzyme, irreversibly blocking its activity. nih.gov

The concept of "suicide substrates" or mechanism-based inactivators is particularly relevant for fluoro-compounds. researchgate.net In this scenario, a fluorinated analogue of a natural substrate is processed by an enzyme. During the catalytic cycle, a highly reactive intermediate is formed that covalently modifies and inactivates the enzyme. researchgate.net A classic example is the inactivation of thymidylate synthetase by a metabolite of 5-fluorouracil. researchgate.net

While direct studies of this compound as an enzyme inactivator are limited, the chemical principles suggest its potential. The fluorine atom can stabilize adjacent carbanions or serve as a leaving group in specific enzymatic reactions. researchgate.net Furthermore, researchers have developed fluorosulfate-containing inhibitors that react selectively with serine residues in an enzyme's active site, highlighting the utility of fluorine-based electrophiles for creating covalent probes and inhibitors. nih.gov This strategy of covalent modification can be used not only for inhibition but also, in some cases, to increase an enzyme's catalytic activity. rsc.org

Advanced Materials Science Applications

Incorporation into Polymer Matrices for Enhanced Material Properties

The incorporation of imidazole (B134444) and its derivatives into polymer matrices is a known strategy to enhance material properties, including thermal stability and ionic conductivity. While direct studies on the incorporation of 2-Fluoro-1H-imidazole are not extensively detailed in the provided research, the known effects of both imidazole and fluorine moieties allow for a projection of its potential benefits. Imidazole-containing polymers are noted for their ability to form hydrogen bonds and their potential for electrostatic interactions when quaternized.

Fluorine-containing polymers are well-established for their high-performance applications, though they are often based on perfluorinated (meth)acrylates. aalto.fi The introduction of a fluorinated imidazole, such as this compound, into a polymer backbone could potentially combine the desirable properties of both components. For instance, copolymers of vinyl imidazole with fluorous monomers have been synthesized, demonstrating that the combination of these functionalities is feasible. researchgate.net Such polymers exhibit altered thermal stability and surface properties. The onset of thermal degradation in some fluorous copolymers of vinyl imidazole has been observed to decrease with a higher fluorine content. researchgate.net

The quaternization of imidazole-containing polymers leads to the formation of poly(ionic liquid)s, which have applications in areas requiring ionic conductivity. The properties of these materials, such as their thermal stability, can be tuned by the choice of substituents on the imidazole ring.

| Property | Anticipated Effect | Rationale |

|---|---|---|

| Thermal Stability | Modification of degradation temperature | Fluorine content can influence thermal degradation pathways. researchgate.net |

| Hydrophobicity | Increased | Fluorination is a common strategy to increase the hydrophobicity of materials. researchgate.net |

| Ionic Conductivity (in poly(ionic liquid) form) | Altered conductivity | The electronegativity of fluorine can influence the charge distribution and ion mobility within the polymer matrix. |

| Dielectric Constant | Potentially lowered | Fluorine incorporation is a known method to reduce the dielectric constant of polymers. |

Development of Fluorinated Zeolitic-Imidazolate Frameworks (ZIFs)

Zeolitic-Imidazolate Frameworks (ZIFs) are a class of porous materials with applications in gas storage, separation, and catalysis. semanticscholar.orgresearchgate.net Their properties are highly dependent on the organic linker, which is typically an imidazole derivative. The incorporation of fluorine into the imidazole linker is a key strategy for enhancing the performance of ZIFs, particularly their stability and hydrophobicity. researchgate.netnih.gov

Fluorination of the imidazole linker can lead to ZIFs with improved resistance to water and other chemicals, which is a significant advantage as the chemical stability of some ZIFs can be a limitation. nih.govacs.org For example, the preparation of fluorinated ZIFs has been achieved using mixed ligands, where a fluorinated imidazole derivative is used as a dopant alongside a common linker like 2-methylimidazole. researchgate.netnih.govacs.org This approach has been shown to be versatile for incorporating different fluorine-containing imidazole-based ligands. researchgate.netacs.org

Research has demonstrated that nanoscale fluorinated ZIFs can outperform their non-fluorinated counterparts, such as ZIF-8, in applications like mechanical energy storage through water intrusion/extrusion cycles. researchgate.netnih.govacs.org This improved performance is attributed to the enhanced hydrophobicity and modified framework dynamics resulting from the presence of fluorine. researchgate.netnih.govacs.org The nature of the fluorinated imidazole ligand can also be used to fine-tune the pressure thresholds and energy storage/dissipation capacities of the resulting ZIFs. researchgate.netnih.gov

| Property | Pristine ZIF-8 | Fluorinated ZIFs | Reference |

|---|---|---|---|

| Hydrophobicity | Moderate | Increased | researchgate.netnih.gov |

| Water Stability | Limited | Enhanced | researchgate.netnih.govacs.org |

| Water Intrusion Pressure | Higher | Lower | acs.org |

| Mechanical Energy Storage | Baseline | Outperforms pristine ZIF-8 | researchgate.netnih.govacs.org |

Role in Ionic Liquids and Omniphobic Materials

Imidazolium-based ionic liquids are a significant class of molten salts with a wide range of applications, owing to their tunable properties such as thermal stability, viscosity, and conductivity. researchgate.net The properties of these ionic liquids can be readily modified by altering the substituents on the imidazolium (B1220033) cation. The introduction of fluorine-containing groups is a strategy to enhance certain properties, particularly hydrophobicity.

The synthesis of imidazolium ionic liquids typically involves the quaternization of an imidazole derivative. researchgate.net this compound can serve as a precursor for a new class of fluorinated imidazolium ionic liquids. The presence of the electronegative fluorine atom at the 2-position of the imidazole ring is expected to influence the electronic and, consequently, the physicochemical properties of the resulting ionic liquid.

The development of omniphobic materials—surfaces that repel both water and oils—is an area of intense research. A common approach to creating such surfaces is to combine low surface energy chemistry with a specific surface topography. Fluorinated compounds are key to achieving low surface energy. Imidazolium-based fluoroponytailed polymers have been used to create omniphobic coatings. aalto.fi These polymers are synthesized from polymerizable fluorosurfactant salts derived from the quaternization of 1-vinylimidazole (B27976) with a perfluoroalkyl iodide. aalto.fi The resulting surfaces exhibit high contact angles for both water and oils, indicating their omniphobic nature. aalto.fi Ionic liquids based on this compound could potentially be used to create novel omniphobic surfaces.

| Property | Anticipated Characteristic | Rationale |

|---|---|---|

| Hydrophobicity | Enhanced | The presence of fluorine increases the hydrophobic character. nih.gov |

| Thermal Stability | High | Imidazolium-based ionic liquids are known for their good thermal stability. researchgate.net |

| Electrochemical Window | Wide | A characteristic feature of many ionic liquids. |

| Surface Tension | Low | Fluorination typically leads to a reduction in surface tension. |

Photophysical and Nonlinear Optical Properties

Imidazole derivatives have been investigated for their interesting photophysical properties, including fluorescence. These properties make them suitable for applications such as fluorescent probes and chemosensors. The introduction of different substituents onto the imidazole ring allows for the tuning of their absorption and emission characteristics. Research on 2H-imidazole-derived push-pull fluorophores has shown that these compounds can exhibit absorption in the 250–400 nm range and emission up to 617 nm, with high quantum yields. researchgate.net

Nonlinear optical (NLO) properties are of interest for applications in optoelectronics and photonics. Materials with significant NLO responses can alter the properties of light passing through them. Imidazole derivatives have been shown to possess NLO properties. For instance, computational studies on imidazole-2-carboxaldehyde, an aromatic derivative of imidazole, have suggested its potential as an NLO-active material. researchgate.net The NLO response arises from charge transfer within the molecule, which can be influenced by donor and acceptor groups. researchgate.net Polymers containing imidazole and benzimidazole (B57391) chromophores have also been synthesized and shown to exhibit second-order NLO properties. researchgate.net The presence of the fluorine atom in this compound could enhance its NLO properties by modifying the intramolecular charge transfer characteristics.

| Property | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Absorption Range | UV region (e.g., 250-350 nm) | Based on studies of other imidazole derivatives. researchgate.net |

| Emission | Potential for fluorescence | General property of many imidazole-based fluorophores. researchgate.net |

| Nonlinear Optical (NLO) Response | Potential for second-order NLO effects | The fluorine atom may enhance intramolecular charge transfer, a key factor for NLO activity. researchgate.netresearchgate.net |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes

The synthesis of specifically substituted fluoroimidazoles, particularly with fluorine at the C2 position, remains a significant challenge, driving innovation in synthetic methodology. Historically, harsh methods such as the photochemical decomposition of imidazolediazonium salts (a variant of the Balz-Schiemann reaction) were among the few available routes. thieme-connect.comthieme-connect.com However, current research is focused on developing more direct, efficient, and regioselective methods.

A promising frontier is the direct electrophilic fluorination of the imidazole (B134444) ring. This approach utilizes modern fluorinating agents that are more stable and easier to handle than traditional sources. Reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) have been successfully employed for the fluorination of various imidazole derivatives. thieme-connect.combrynmawr.edu These reactions typically proceed as electrophilic aromatic substitutions, where the regioselectivity is governed by the electronic density of the imidazole ring. thieme-connect.com For an unsubstituted imidazole, the C4 and C5 positions are generally more electron-rich and thus more susceptible to electrophilic attack.

To overcome this inherent reactivity and target the electron-deficient C2 position, novel strategies are being explored. One such advanced method involves a directed deprotonation-fluorination sequence. This process uses a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) to selectively remove a proton from the desired position, creating a carbanion that then reacts with an electrophilic fluorine source like NFSI. acs.org By carefully controlling protecting groups and reaction conditions, this strategy offers a pathway to previously inaccessible isomers, including those fluorinated at the C2 position. acs.org

| Synthesis Strategy | Reagents | Key Features | Target Position(s) |

| Diazonium Salt Decomposition | NaNO₂, HBF₄, UV light | Classic method; often requires multi-step precursor synthesis. | C2, C4, or C5 |

| Direct Electrophilic Fluorination | Selectfluor, NFSI | One-step process; regioselectivity depends on ring electronics. | Primarily C4/C5 |

| Directed Deprotonation-Fluorination | LTMP, n-BuLi, NFSI | High regioselectivity; allows targeting of electron-deficient positions. | C2, C4, or C5 |

This table summarizes emerging synthetic strategies for fluorinated imidazoles.

Future work in this area will likely focus on catalyst-driven, C-H activation-based fluorination techniques, which could provide even more direct and atom-economical routes to 2-fluoro-1H-imidazole and its derivatives, minimizing the need for protecting groups and multi-step sequences.

Exploration of Untapped Reactivity Pathways

The fluorine atom at the C2 position drastically alters the electronic landscape of the imidazole ring, paving the way for the exploration of reactivity patterns that are distinct from its non-fluorinated counterpart. The powerful electron-withdrawing nature of fluorine deactivates the ring towards traditional electrophilic substitution. Conversely, it significantly activates the C2 position for nucleophilic aromatic substitution (SNAr), a pathway that is generally not feasible for unsubstituted imidazoles. This opens the possibility of displacing the fluorine atom with a variety of nucleophiles (e.g., alkoxides, amines, thiolates) to generate a diverse library of 2-substituted imidazoles.

Furthermore, the C2-fluorine atom is expected to lower the pKa of the N1-H proton, making the molecule more acidic. This enhanced acidity could be exploited for more facile N-alkylation, N-arylation, or the introduction of protecting groups under milder conditions than required for imidazole itself.

Another area of untapped potential lies in directed metallation. While the C2 proton is the most acidic in unsubstituted imidazole, the presence of fluorine at this position shifts the focus to other sites. Deprotonation at the C5 position using a strong base would create a potent nucleophile, enabling the introduction of various electrophiles to build molecular complexity. The stability of different tautomers is also a key consideration; computational studies on related compounds suggest that fluorine substitution can significantly influence the energy landscape, potentially favoring unusual tautomeric forms like 2H-imidazoles under certain conditions. researchgate.net

Advanced Computational Modeling for Structure-Function Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding the nuanced effects of fluorination. For this compound, DFT calculations can provide deep insights into its structure-function relationships before embarking on extensive laboratory work. iucr.orgiucr.org These in silico studies can accurately predict key molecular properties that govern reactivity and intermolecular interactions.

Key parameters elucidated through computational modeling include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The electron-withdrawing fluorine atom is expected to lower the energy of both orbitals, impacting the molecule's behavior as an electrophile and nucleophile. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net For this compound, the MEP would clearly show an electron-deficient region around the C2-F bond and electron-rich areas near the nitrogen atoms, guiding predictions for non-covalent interactions like hydrogen bonding.

Reactivity Descriptors: Global reactivity descriptors such as hardness, softness, and electronegativity can be calculated to quantify the molecule's stability and reactivity profile. researchgate.net

Spectroscopic Properties: Computational methods can simulate vibrational (IR, Raman) and NMR spectra with high accuracy, aiding in the characterization of newly synthesized compounds and providing a deeper understanding of their electronic structure. researchgate.net

| Computational Method | Property Calculated | Significance |

| DFT (e.g., B3LYP, M06-2X) | Optimized Geometry, Bond Lengths/Angles | Provides the most stable 3D structure. |

| DFT | HOMO/LUMO Energies and Gap | Predicts chemical reactivity and electronic transitions. |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| TD-DFT | Electronic Excitation Energies (UV-Vis) | Simulates the electronic absorption spectrum. |

This table highlights common computational methods and their applications in studying fluorinated imidazoles.

Future computational work will likely involve more sophisticated models, such as Quantum Theory of Atoms in Molecules (QTAIM) to analyze bonding characteristics and simulations of reaction pathways to predict transition states and activation energies for untapped reactivity patterns.